N-(5-methyl-1,2-oxazol-3-yl)heptanamide
Description
N-(5-Methyl-1,2-oxazol-3-yl)heptanamide is a synthetic amide derivative featuring a 5-methylisoxazole moiety linked to a heptanamide chain. The 5-methylisoxazole group is a critical pharmacophore known for participating in hydrogen bonding and metal coordination, which influences molecular recognition and reactivity .
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)heptanamide |
InChI |
InChI=1S/C11H18N2O2/c1-3-4-5-6-7-11(14)12-10-8-9(2)15-13-10/h8H,3-7H2,1-2H3,(H,12,13,14) |
InChI Key |
LMFOKMUCGGRKFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=NOC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2-oxazol-3-yl)heptanamide typically involves the reaction of 5-methyl-1,2-oxazole with heptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-1,2-oxazol-3-yl)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)heptanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving oxazole derivatives.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)heptanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The heptanamide group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Physicochemical Properties
The physicochemical properties of N-(5-methyl-1,2-oxazol-3-yl)heptanamide can be inferred from analogs such as N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide () and sulfonamide derivatives (). Key comparisons include:
Key Observations :
Crystallographic and Structural Insights
- Hydrogen Bonding : The oxazole ring in analogs forms intramolecular O–H⋯N and N–H⋯N bonds, stabilizing crystal packing (). The heptanamide chain may introduce conformational flexibility, altering crystallization patterns compared to rigid sulfonamides .
- Crystal Packing : Sulfonamide derivatives form dimeric structures via R₂²(8) hydrogen-bonding motifs, whereas longer alkyl chains in heptanamide might favor layered or helical arrangements .
Drug-Likeness and ADMET Properties
- logP and Solubility : The heptanamide’s higher logP (~3.5) compared to sulfonamides (~2.5) suggests improved blood-brain barrier penetration but lower aqueous solubility, necessitating formulation optimization.
- Metabolic Stability : Oxazole rings are generally resistant to oxidative metabolism, enhancing in vivo stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
